molecular formula C18H17FN2O2 B2723901 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 892709-61-4

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2723901
CAS No.: 892709-61-4
M. Wt: 312.344
InChI Key: FYYFJKMKBVXPNL-UHFFFAOYSA-N
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Description

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 3-methoxybenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Acylation: The final step involves the acylation of the pyrazole ring with ethanoyl chloride to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole and ethanone derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane.

Scientific Research Applications

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(5-(3-chlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a methoxy group at a different position.

    1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-18(14-6-3-7-15(19)9-14)11-17(20-21)13-5-4-8-16(10-13)23-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYFJKMKBVXPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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